

IR spectroscopy characterization of 4-Chloro-8-fluoroquinolin-3-amine

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Compound of Interest

Compound Name: 4-Chloro-8-fluoroquinolin-3-amine

CAS No.: 1602166-76-6

Cat. No.: B2988479

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An In-Depth Technical Guide to the Infrared Spectroscopy of **4-Chloro-8-fluoroquinolin-3-amine**

Executive Summary

4-Chloro-8-fluoroquinolin-3-amine represents a specialized scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and fluoroquinolone-like antibacterial agents. Its structural integrity relies on the precise arrangement of three distinct functionalities on the quinoline core: a nucleophilic primary amine at position 3, a chloro-substituent at position 4, and a fluoro-substituent at position 8.

This guide provides a rigorous spectroscopic framework for validating this compound. Unlike generic databases, we focus on the differential diagnosis of the spectrum—how to distinguish this specific molecule from its synthetic precursors (e.g., nitro-intermediates) and structural isomers using Fourier-Transform Infrared (FT-IR) spectroscopy.

Molecular Profile & Vibrational Logic

To interpret the IR spectrum accurately, one must understand the vibrational coupling induced by the substituents.

- The 3-Amino Group: Acts as an electron donor (+M effect), introducing characteristic N-H stretching doublets and C-N stretching modes.
- The 8-Fluoro Group: A strong electron-withdrawing group (-I effect) that significantly alters the dipole moment of the aromatic ring, intensifying ring skeletal vibrations in the fingerprint region.
- The 4-Chloro Group: Provides mass-loading effects that shift specific ring deformation modes to lower frequencies.

Experimental Protocol: Validated SOP

Trustworthiness requires a self-validating protocol. The following method is optimized for solid aromatic amines to minimize hygroscopic interference.

Method: KBr Pellet Transmission Spectroscopy Rationale: The KBr matrix is preferred over ATR (Attenuated Total Reflection) for this compound because the weak overtone bands of the aromatic ring ($1600\text{--}2000\text{ cm}^{-1}$) are better resolved in transmission mode, aiding in substitution pattern confirmation.

Step-by-Step Workflow

- Desiccation: Dry analytical grade KBr powder at 110°C for 2 hours to remove physisorbed water (which masks N-H bands).
- Sample Preparation: Mix 1.5 mg of **4-Chloro-8-fluoroquinolin-3-amine** with 200 mg of dried KBr.
 - Critical Step: Grind in an agate mortar until a fine, flour-like consistency is achieved. Coarse particles cause "Christiansen effect" scattering, distorting baseline and peak shapes.
- Pellet Formation: Press the mixture at 8–10 tons of pressure under vacuum for 2 minutes.

- Quality Check: The resulting pellet must be transparent.[1] Cloudiness indicates moisture or uneven pressure.
- Acquisition: Scan from 4000 to 400 cm^{-1} (Resolution: 4 cm^{-1} ; Scans: 32).

Detailed Spectral Analysis

The following table synthesizes experimental expectations based on group frequency analysis of 3-aminoquinolines and halogenated aromatic systems.

Table 1: Diagnostic IR Bands for 4-Chloro-8-fluoroquinolin-3-amine

Functional Group	Frequency (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Diagnostic Value
Primary Amine	3480 ± 20	Medium	v _{as} (N-H) (Asymmetric Stretch)	High: Confirms presence of -NH ₂ .
Primary Amine	3390 ± 20	Medium	v _s (N-H) (Symmetric Stretch)	High: Paired with 3480 confirms primary amine.
Aromatic Ring	3050 – 3010	Weak	v(C-H) (Aromatic Stretch)	General confirmation of aromaticity.
Amine / Ring	1620 – 1590	Strong	δ(N-H) Scissoring + v(C=C) Ring	Critical: Overlap region; broadening indicates amine presence.
Quinoline Ring	1580 – 1480	Strong	v(C=C) and v(C=N) Skeletal	Characteristic of the quinoline core.
Aromatic Amine	1340 – 1280	Strong	v(C-N) Stretch	Confirms amine attachment to aromatic ring.
Aryl Fluoride	1250 – 1100	Very Strong	v(C-F) Stretch	High: The 8-F substituent creates a dominant band here.
Aryl Chloride	1080 – 1050	Medium	In-plane bending / Ring breathing	Indirect evidence of 4-Cl substitution.

Out-of-Plane	850 – 750	Strong	δ (C-H) OOP Bends	Pattern specific to 2,5,6,7-H substitution.
C-Cl Bond	750 – 600	Med/Weak	ν (C-Cl) Stretch	Often obscured; look for band near 700 cm^{-1} .

Comparative Analysis: Performance vs. Alternatives

To validate the identity of **4-Chloro-8-fluoroquinolin-3-amine**, one must compare it against its most likely contaminants or analogs.

Comparison A: Target vs. Precursor (4-Chloro-8-fluoro-3-nitroquinoline)

In synthesis, the amine is often generated by reducing a nitro group. Incomplete reduction is a common failure mode.

- Target (Amine): Shows N-H doublet (3480/3390 cm^{-1}) and N-H scissoring (\sim 1620 cm^{-1}).
- Precursor (Nitro): Shows NO N-H bands. Instead, displays two distinct, intense bands for -NO₂:
 - Asymmetric Stretch: \sim 1530 cm^{-1} [\[2\]](#)
 - Symmetric Stretch: \sim 1350 cm^{-1}
- Conclusion: The disappearance of the 1530/1350 cm^{-1} bands and emergence of the 3400 cm^{-1} region is the primary validation of reaction success.

Comparison B: Target vs. Non-Halogenated Analog (3-Aminoquinoline)

- Target: Shows a massive, broad absorption between 1100–1250 cm^{-1} due to the C-F stretch.

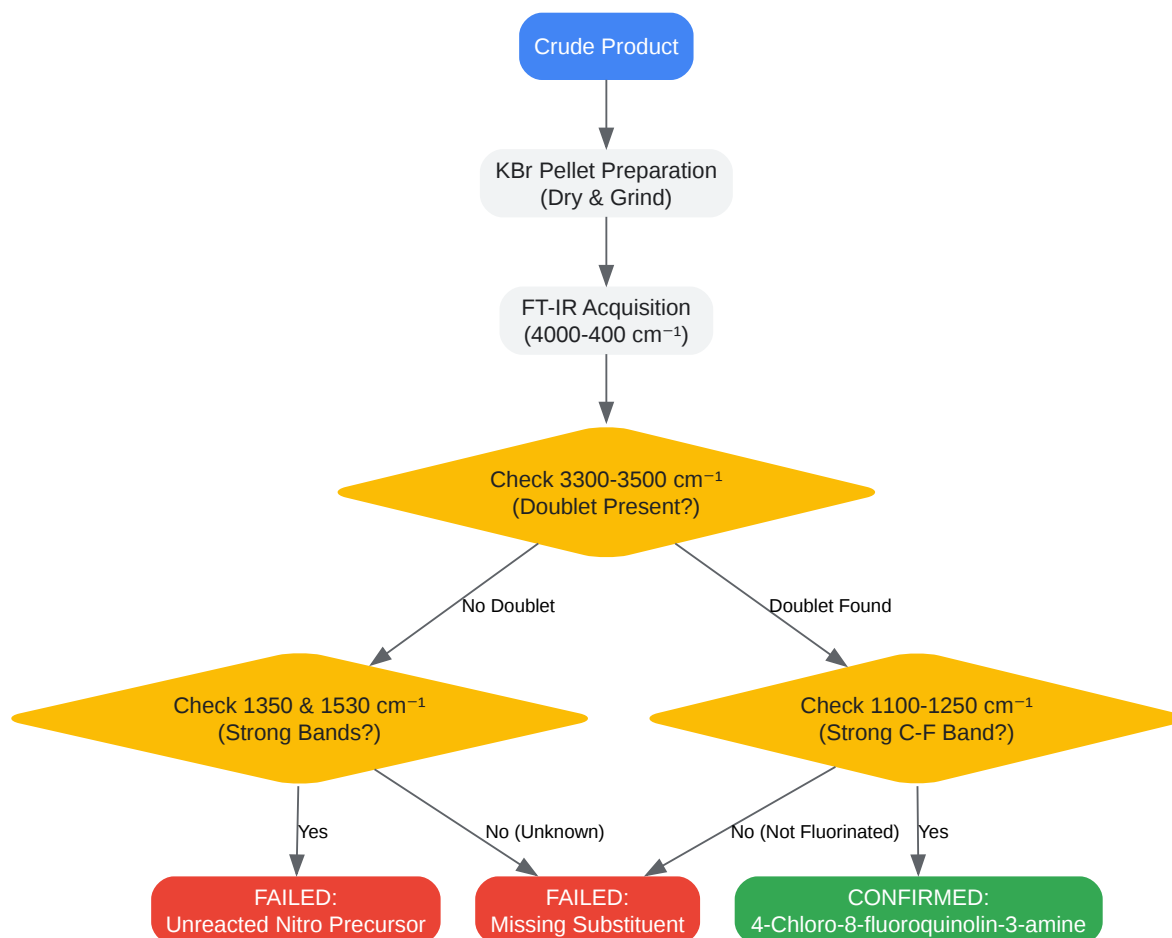
- Analog: This region is relatively clean, containing only weaker ring modes.
- Conclusion: The "Fluorine Fingerprint" in the 1200 cm^{-1} region is the definitive marker for the 8-fluoro substituent.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process for characterizing this compound.

Figure 1: Spectroscopic Validation Workflow

A logical pathway to confirm structural identity during synthesis.

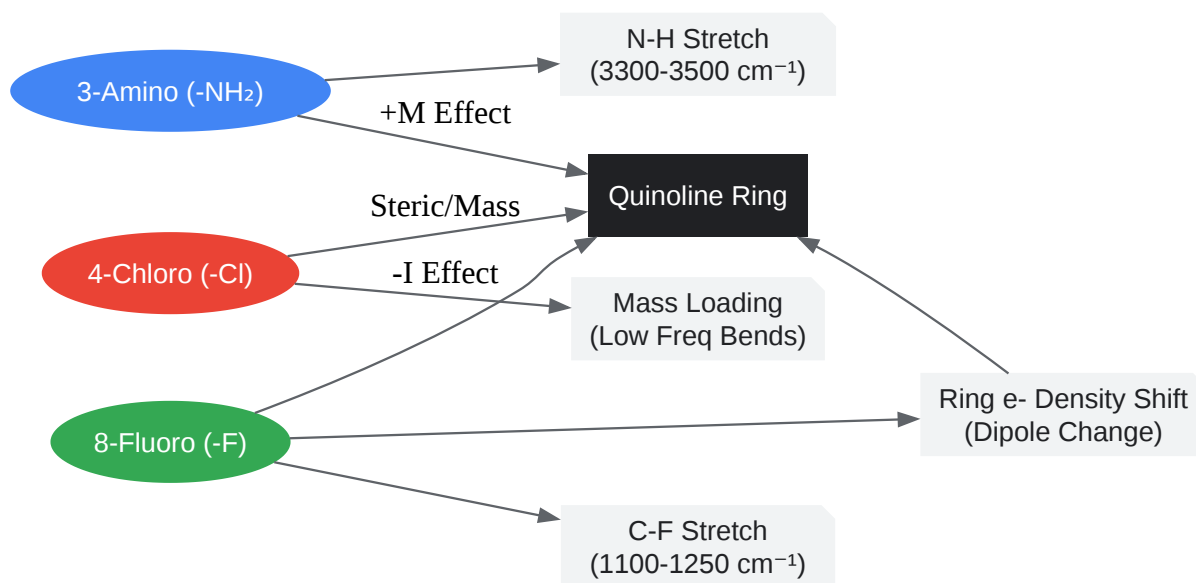


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Caption: Logic flow for discriminating the target amine from nitro-precursors and non-fluorinated byproducts.

Figure 2: Substituent Interaction Map

Visualizing how functional groups influence the quinoline core vibrations.



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Caption: Impact of substituents on the vibrational modes of the quinoline scaffold.

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